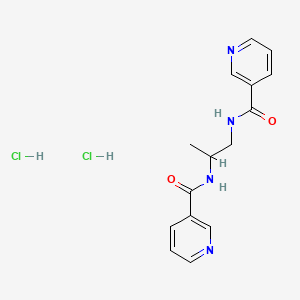

Nicaraven dihydrochloride

説明

Structure

3D Structure of Parent

特性

CAS番号 |

1158520-62-7 |

|---|---|

分子式 |

C15H18Cl2N4O2 |

分子量 |

357.2 g/mol |

IUPAC名 |

N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide;dihydrochloride |

InChI |

InChI=1S/C15H16N4O2.2ClH/c1-11(19-15(21)13-5-3-7-17-10-13)8-18-14(20)12-4-2-6-16-9-12;;/h2-7,9-11H,8H2,1H3,(H,18,20)(H,19,21);2*1H |

InChIキー |

OBORDVXFXYGFAV-UHFFFAOYSA-N |

正規SMILES |

CC(CNC(=O)C1=CN=CC=C1)NC(=O)C2=CN=CC=C2.Cl.Cl |

製品の起源 |

United States |

Historical Context of Radical Scavengers in Therapeutic Strategies

The concept of using radical scavengers, or antioxidants, in therapeutic strategies is rooted in the understanding of oxidative stress. For decades, free radicals—highly reactive molecules with unpaired electrons—were primarily viewed as detrimental byproducts of metabolism, capable of causing widespread damage to cells, proteins, and DNA. duke.eduresearchgate.net This damage is implicated in a multitude of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. researchgate.netmdpi.com

This understanding spurred the exploration of antioxidants as a means to counteract the harmful effects of free radicals. researchgate.netnih.gov The initial focus was on naturally occurring antioxidants like vitamins C and E. wikipedia.org The discovery of endogenous antioxidant enzyme systems, such as superoxide (B77818) dismutase, further solidified the importance of controlling reactive oxygen species (ROS) in maintaining cellular health. duke.edu Consequently, the development of synthetic radical scavengers became a significant area of research in medicinal chemistry, aiming to create potent and specific agents to combat oxidative stress-related pathologies. mdpi.comnih.gov This era of research laid the groundwork for the development of compounds like edaravone, approved for conditions such as acute ischemic stroke, and paved the way for the investigation of other synthetic scavengers like nicaraven (B1678736). mdpi.com

Evolution of Nicaraven Dihydrochloride Research

Nicaraven (B1678736), also known by its chemical name N,N'-propylenedinicotinamide and as AVS, emerged from this therapeutic paradigm. tandfonline.comnih.gov It was initially developed by Chugai Pharmaceutical Co., Ltd. with a primary focus on treating cerebrovascular diseases. ncats.ionih.gov The core of its initial investigation was its function as a hydroxyl radical scavenger, with research suggesting it could ameliorate ischemic brain edema. tandfonline.comnih.govresearchgate.net

Early research highlighted its potential antivasospastic and neuroprotective effects, making it a candidate for managing complications arising from subarachnoid hemorrhage, such as cerebral vasospasm. nih.gov Studies indicated that nicaraven could improve cerebral blood flow and metabolism following such an event. medkoo.com Its ability to penetrate the blood-brain barrier, a critical feature for a neuroprotective agent, was also a significant aspect of its early investigation. nih.gov This property was attributed to its molecular structure, which can form an intramolecular hydrogen bond, creating a conformation that facilitates this passage. nih.govjst.go.jp

Despite promising preclinical data and progression to phase III clinical trials for cerebral vasospasm, nicaraven's path to clinical use for acute ischemic stroke was halted as it did not demonstrate sufficient therapeutic efficacy in this specific indication. ncats.io However, the research journey did not end there. The foundational knowledge gained about its radical scavenging and biological activities provided a platform for exploring its potential in other therapeutic areas.

Current Research Landscape and Future Directions in Nicaraven Dihydrochloride Investigations

Advanced Synthetic Pathways for Nicaraven Dihydrochloride

The creation of this compound, particularly in its therapeutically effective form, relies on sophisticated and precise synthetic methods.

Enantioselective Synthesis Strategies (e.g., NiH-catalyzed Hydroamidation)

The specific three-dimensional arrangement, or stereochemistry, of Nicaraven is crucial for its biological function. To produce the correct version of the molecule (enantiomer), scientists employ enantioselective synthesis. A noteworthy strategy is the Nickel-Hydride (NiH)-catalyzed hydroamidation of alkenyl amides with dioxazolones. rsc.org This method has been successfully used for the preparation of the chiral radical scavenger nicaraven. rsc.orgrsc.org

In a reported synthesis, N-allylnicotinamide and 3-(pyridin-3-yl)-1,4,2-dioxazol-5-one were used as starting materials under specific conditions to yield Nicaraven with high efficiency (71% yield) and excellent enantiomeric purity (99% ee). rsc.org This catalytic process is tolerant of a wide array of functional groups and proceeds effectively at room temperature, achieving high yields and enantioselectivities. rsc.orgrsc.org Mechanistic studies suggest the process involves key steps like the addition of a Ni–H bond and the formation of a metal nitrene intermediate. rsc.org

Preparation of Dihydrochloride Salt Forms

To enhance properties like water solubility and stability, the active form of Nicaraven is often converted into a dihydrochloride salt. spectroscopyonline.com This is a standard practice for many drug substances that contain amine groups, rendering them more bioavailable. spectroscopyonline.com

The general procedure for forming the dihydrochloride salt involves the following steps:

The free base of the amine is dissolved in a suitable solvent.

Hydrochloric acid (HCl) is then added to the solution. rsc.org The acid's proton reacts with the basic nitrogen atoms in the Nicaraven molecule, forming new N-H bonds and creating positively charged centers. spectroscopyonline.com

This reaction leads to the formation of the dihydrochloride salt, which is typically a solid. spectroscopyonline.com

The salt, being less soluble in the solvent than the original free base, precipitates out and can be collected by filtration. rsc.org

For example, a similar chiral vicinal diamine was converted to its dihydrochloride salt with a 95% yield by hydrolysis with sodium hydroxide (B78521) followed by acidification with hydrochloric acid. rsc.org

Microwave-Assisted Synthetic Approaches in Related Compound Chemistry

Microwave-assisted organic synthesis (MAOS) is a modern technique that can dramatically accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to traditional heating methods. mdpi.com This approach has been effectively used for synthesizing 2-aminopyridine (B139424) derivatives, which are structurally related to Nicaraven. researchgate.net For instance, a catalyst-free Michael addition of 2-aminopyridine to chalcones has been efficiently carried out using microwave irradiation, highlighting advantages like short reaction times and high yields. researchgate.net Similarly, multi-component reactions to create complex heterocyclic structures like imidazo[1,2-a]pyridines have been successfully performed under microwave conditions. rsc.org These examples demonstrate the potential of microwave-assisted synthesis as a rapid and environmentally friendly method for producing Nicaraven and its related compounds. mdpi.comresearchgate.net

Design and Synthesis of this compound Analogs and Derivatives

Modifying the core structure of Nicaraven is a key strategy for scientists to enhance its biological effects, understand how its shape relates to its function, and discover new therapeutic possibilities. mdpi.commdpi.com

Structural Modifications for Optimized Bioactivity

The development of Nicaraven analogs involves making targeted chemical changes to the molecule to improve its therapeutic properties. mdpi.com This process of structural modification is a cornerstone of drug discovery, allowing for the optimization of a lead compound. mdpi.commdpi.com For heterocyclic compounds like Nicaraven, even small changes, such as adding different substituent groups, can significantly alter their biological activity. openmedicinalchemistryjournal.com The goal is to create new molecules with enhanced potency and a better pharmacokinetic profile. nih.gov

Research into the structure-activity relationship (SAR) of similar compounds provides a roadmap for these modifications. rsc.org For example, studies on related structures have shown how altering substituents on the pyridine (B92270) rings can influence biological outcomes. openmedicinalchemistryjournal.com

Below is a table outlining potential structural modifications and their intended effects, based on general principles of medicinal chemistry applied to heterocyclic compounds.

| Modification Site | Type of Modification | Potential for Optimized Bioactivity |

| Pyridine Rings | Introduction of electron-donating or electron-withdrawing groups. | Altered electronic properties can enhance binding to biological targets. |

| Amide Linkages | Replacement of amide bonds with bioisosteres. | Improved metabolic stability and cell permeability. |

| Propane Backbone | Altering the length or rigidity of the linker. | Optimization of the spatial orientation of the two pyridine rings for better target engagement. |

| Substituents on Rings | Addition of functional groups (e.g., halogens, alkyls, alkoxys). | Increased potency, selectivity, or modulation of solubility and metabolic properties. openmedicinalchemistryjournal.com |

Derivatization for Novel Therapeutic Applications

Derivatization involves chemically modifying Nicaraven to create new compounds, or derivatives, which may have different or improved therapeutic uses. nih.gov This strategy is widely used in drug development to expand the utility of a known active molecule. mdpi.com

For instance, creating derivatives of Nicaraven could lead to compounds with novel mechanisms of action or the ability to target different diseases. Anthranilic acid derivatives, for example, have shown a wide range of biological activities, including anti-inflammatory, antiviral, and antimicrobial properties, by targeting various biological pathways. mdpi.com Similarly, derivatization of the Nicaraven scaffold could be explored to develop agents for new therapeutic areas. The synthesis of novel acetamide (B32628) derivatives of aminopyridine has been shown to yield compounds with significant antibacterial properties, demonstrating how derivatization can unlock new applications. mdpi.comnih.gov This approach allows for the creation of a library of related compounds that can be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents. mdpi.com

Molecular Mechanisms of Antioxidant Activity

Nicaraven is recognized for its potent role as an antioxidant, a characteristic that underpins many of its therapeutic effects. This activity is executed through several distinct molecular mechanisms.

Hydroxyl Radical Scavenging Properties

Nicaraven is a potent and specific scavenger of hydroxyl radicals. nih.govmedchemexpress.commedchemexpress.com This capability is a cornerstone of its protective effects against cellular damage. Studies have shown that nicaraven can effectively neutralize hydroxyl radicals, which are among the most reactive and damaging of the reactive oxygen species (ROS) generated during oxidative stress. For instance, in the context of myocardial and coronary endothelial preservation, nicaraven's hydroxyl radical scavenging activity has been shown to improve coronary endothelial and myocardial function following preservation and reperfusion. nih.gov This direct radical-scavenging action helps to mitigate the harmful downstream effects of oxidative stress, such as lipid peroxidation and DNA damage. The compound's efficacy in this regard has been demonstrated in various experimental models, including those of spinal cord injury where it was shown to attenuate glutamate (B1630785) release, a process linked to excitotoxicity and free radical synthesis. nih.gov

Inhibition of Reactive Oxygen Species Formation

Beyond directly scavenging existing radicals, nicaraven also plays a role in preventing the formation of reactive oxygen species (ROS). nih.gov Research indicates that nicaraven can significantly reduce the production of ROS, as seen in studies where it mitigated the increase in fluorescence of specific probes used to measure ROS levels. nih.govnih.gov This inhibitory action on ROS formation is crucial in protecting cells from the initial stages of oxidative damage. For example, in human umbilical vein endothelial cells stimulated with tumor necrosis factor-alpha (TNFα), nicaraven significantly reduced ROS production. nih.gov This suggests that nicaraven's antioxidant effects are not limited to a single mechanism but involve a broader strategy of both quenching existing ROS and suppressing their generation.

Interactions with Inflammatory Pathways

Nicaraven's therapeutic potential is further enhanced by its ability to interact with and modulate key inflammatory pathways. These interactions are critical in controlling the inflammatory responses that are often intertwined with oxidative stress.

Modulation of NF-κB Signaling

Nicaraven has been shown to exert significant anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov The NF-κB pathway is a central regulator of inflammation, and its activation leads to the expression of numerous pro-inflammatory genes. nih.gov Research has demonstrated that nicaraven can inhibit the activation of the NF-κB pathway induced by inflammatory stimuli such as TNFα and lipopolysaccharide (LPS). nih.govnih.gov

Mechanistically, nicaraven has been found to suppress the phosphorylation of key components of the NF-κB pathway, including NF-κB p65, IκBα, and IκB kinase (IKK)α/β. nih.gov By preventing the phosphorylation and subsequent degradation of IκBα, nicaraven stabilizes this inhibitory protein, which in turn prevents the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. nih.gov This inhibition of nuclear translocation is a critical step, as it prevents NF-κB from binding to DNA and initiating the transcription of pro-inflammatory genes. As a result, nicaraven has been shown to suppress the expression of multiple adhesion molecules and pro-inflammatory cytokines, including VCAM-1, ICAM-1, E-selectin, MCP-1, TNFα, IL-1β, IL-6, and IL-8. nih.gov

| Target Molecule | Effect of Nicaraven | Downstream Consequence |

| NF-κB p65 | Suppression of phosphorylation | Inhibition of nuclear translocation |

| IκBα | Stabilization, suppression of phosphorylation | Prevention of degradation |

| IKKα/β | Suppression of phosphorylation | Reduced IκBα phosphorylation |

| Pro-inflammatory Genes (VCAM-1, ICAM-1, IL-6, etc.) | Downregulation of mRNA expression | Reduced inflammatory response |

Regulation of TGF-β/Smad Pathways

In addition to its effects on NF-κB signaling, nicaraven has also been implicated in the regulation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. The TGF-β/Smad pathway plays a complex and often dual role in cellular processes, including inflammation and fibrosis. mdpi.com While it can have anti-inflammatory effects in some contexts, its dysregulation can contribute to pathological conditions.

Nicaraven's interaction with this pathway is particularly relevant in the context of radiation-induced injury, where it has been shown to reduce the expression of pro-inflammatory cytokines such as TGF-β and IL-1β, as well as fibrosis. The TGF-β signaling cascade is initiated by the binding of TGF-β ligands to their receptors, leading to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate gene expression. nih.govfrontiersin.org While the precise molecular mechanisms of nicaraven's interaction with the TGF-β/Smad pathway are still being fully elucidated, its ability to modulate this pathway highlights its potential to influence a broad range of cellular responses beyond its direct antioxidant and anti-inflammatory effects.

| Pathway Component | General Function in Signaling |

| TGF-β | Ligand that initiates the signaling cascade |

| TGF-β Receptors | Transmembrane proteins that bind TGF-β |

| Smad Proteins | Intracellular proteins that transduce the TGF-β signal |

| Target Genes | Genes whose expression is regulated by the TGF-β/Smad pathway |

Impact on Cytokine and Chemokine Expression (e.g., IL-1β, IL-6, TNF-α, CCL8)

Nicaraven has demonstrated significant anti-inflammatory properties by modulating the expression of various cytokines and chemokines. In human umbilical vein endothelial cells (HUVECs) stimulated with tumor necrosis factor-alpha (TNF-α), nicaraven effectively suppressed the mRNA expression of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and TNF-α itself. nih.gov This inhibition of cytokine production is a key aspect of its anti-inflammatory effects.

Further studies have explored the broader impact of nicaraven on inflammatory mediators. In a model of endotoxemia induced by lipopolysaccharide (LPS) in mice, treatment with nicaraven led to a significant decrease in the serum levels of pro-inflammatory cytokines. nih.gov In LPS-stimulated macrophages, nicaraven was shown to inhibit the expression and secretion of pro-inflammatory cytokines. nih.gov The mechanism behind this effect involves the activation of the AMP-dependent protein kinase (AMPK)/Sirt1 signaling pathway and subsequent suppression of nuclear factor kappa B (NF-κB) activation. nih.gov

The effect of nicaraven on cytokine expression is dose-dependent and has been observed in various cell types. For instance, in human preadipocytes, IL-1β is a potent stimulator of cytokine and chemokine production, leading to a significant inflammatory response. nih.gov While not directly studying nicaraven, this highlights the importance of targeting cytokine pathways in inflammatory conditions. The modulation of cytokines like IL-6 is complex, as its role can be both pro- and anti-inflammatory depending on the context. oatext.comjfda-online.com

Table 1: Effect of Nicaraven on Cytokine and Chemokine Expression

| Cell Type/Model | Stimulant | Cytokine/Chemokine | Effect of Nicaraven | Reference |

|---|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | IL-1β, IL-6, TNF-α | Suppressed mRNA expression | nih.gov |

| Mouse Model of Endotoxemia | LPS | Pro-inflammatory cytokines | Decreased serum levels | nih.gov |

| Macrophages | LPS | Pro-inflammatory cytokines | Inhibited expression and secretion | nih.gov |

Suppression of Endothelial Activation and Inflammation

Nicaraven effectively suppresses endothelial activation and the subsequent inflammatory response, primarily through its influence on the NF-κB signaling pathway. nih.gov In TNF-α-stimulated HUVECs, nicaraven significantly reduced the production of reactive oxygen species (ROS), a key event in endothelial activation. nih.gov This was accompanied by a decrease in the expression of multiple adhesion molecules crucial for leukocyte recruitment, including vascular cell adhesion molecule 1 (VCAM-1), intercellular adhesion molecule 1 (ICAM-1), and E-selectin. nih.gov

The molecular mechanism underlying this suppression involves the inhibition of the NF-κB pathway. nih.gov Nicaraven was found to prevent the phosphorylation of key signaling proteins such as NF-κB p65, IκBα, and IκB kinase (IKK)α/β. nih.gov By stabilizing IκBα, it inhibits the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, thereby preventing the transcription of pro-inflammatory genes. nih.gov This ultimately leads to a reduction in monocyte adhesion to endothelial cells. nih.gov

Furthermore, nicaraven has been shown to improve endothelial function by upregulating endothelial nitric oxide synthase (eNOS) and increasing the levels of nitric oxide (NO), a critical molecule in maintaining vascular homeostasis. nih.gov The suppression of endothelial activation is a crucial aspect of nicaraven's therapeutic potential in vascular diseases characterized by inflammation. nih.govelifesciences.org

Table 2: Nicaraven's Impact on Endothelial Activation Markers

| Marker | Effect of Nicaraven | Underlying Mechanism | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Significantly reduced | Hydroxyl radical scavenging | nih.gov |

| VCAM-1, ICAM-1, E-selectin | Suppressed mRNA and protein levels | Inhibition of NF-κB signaling | nih.gov |

| Monocyte Adhesion | Inhibited | Reduced expression of adhesion molecules | nih.gov |

| NF-κB p65 Phosphorylation | Suppressed | Inhibition of IKKα/β phosphorylation | nih.gov |

| IκBα Phosphorylation | Suppressed | Stabilization of IκBα | nih.gov |

| eNOS Expression | Upregulated | Improved endothelial function | nih.gov |

| Nitric Oxide (NO) Levels | Increased | Enhanced eNOS activity | nih.gov |

DNA Repair and Cellular Response Interactions

Poly(ADP-ribose) Polymerase (PARP) Inhibitory Activity

Nicaraven exhibits a direct inhibitory effect on the enzyme poly(ADP-ribose) polymerase (PARP). nih.govnih.gov PARP is a family of proteins crucial for various cellular processes, including DNA repair, genomic stability, and programmed cell death. mednexus.org The inhibitory action of nicaraven on PARP is a significant aspect of its pharmacological profile, alongside its known hydroxyl radical scavenging activity. nih.gov

Studies have demonstrated that nicaraven's protective effects in certain contexts are similar to those of other known PARP inhibitors, such as 3-aminobenzamide. nih.gov This direct inhibition of the PARP enzyme suggests that nicaraven could be beneficial in conditions characterized by increased PARP activity, including certain types of tissue damage and oncological applications. nih.govbibliotekanauki.pl The inhibition of PARP by nicaraven has been shown to decrease the expression of PARP in tumor tissue, further supporting its role as a PARP inhibitor. nih.gov

Induction of Synthetic Lethality in Homologous Recombination Deficient Cells

Nicaraven has been shown to induce synthetic lethality in cancer cells that have a deficiency in the homologous recombination (HR) pathway of DNA repair. elsevierpure.com Synthetic lethality is a concept where a defect in two genes or pathways simultaneously results in cell death, while a defect in either one alone is not lethal. openaccessjournals.comd-nb.info This is a key strategy in targeted cancer therapy.

Specifically, nicaraven is cytotoxic to cancer cells where key HR factors like BRCA1 or RAD51 have been knocked down. elsevierpure.com This effect is attributed to its PARP inhibitory activity. PARP inhibitors are known to be effective in HR-deficient tumors because they block an alternative DNA repair pathway, leading to an accumulation of DNA damage and subsequent cell death. nih.govmdpi.com The ability of nicaraven to exert synthetic lethal effects on HR-deficient cells highlights its potential as a targeted anti-cancer agent. elsevierpure.com

Enhancement of DNA Double-Strand Breaks in Radiotherapy Contexts

In the context of radiotherapy, nicaraven has been found to enhance the cytotoxic effects of X-ray irradiation, particularly in cancer cells with homologous recombination deficiency. elsevierpure.com Radiotherapy aims to kill cancer cells by inducing DNA damage, with DNA double-strand breaks (DSBs) being the most lethal form of this damage. oaepublish.comfrontiersin.org

Treatment with nicaraven significantly increases the number of residual DSBs 24 hours after X-ray irradiation, especially in HR-deficient cells. elsevierpure.com This suggests that nicaraven impairs the cell's ability to repair these critical DNA lesions. By enhancing the formation of γ-H2AX foci, a marker of DSBs, and promoting cell apoptosis in tumors following irradiation, nicaraven increases the radiosensitivity of cancer cells. nih.gov This radiosensitizing effect, mediated through PARP inhibition, suggests that nicaraven could be a valuable agent to combine with radiotherapy to overcome radioresistance in tumors. nih.govelsevierpure.com

Table 3: Nicaraven's Interactions with DNA Repair and Cellular Response

| Process | Effect of Nicaraven | Key Findings | Reference |

|---|---|---|---|

| PARP Inhibition | Direct inhibitory activity | Similar protective effects to other PARP inhibitors; decreases PARP expression in tumors. | nih.govnih.gov |

| Synthetic Lethality | Induces cytotoxicity in HR-deficient cells | Effective against cells with knocked-down BRCA1 or RAD51. | elsevierpure.com |

| Radiosensitization | Enhances cytotoxicity of X-ray irradiation | Increases residual DNA double-strand breaks and γ-H2AX foci formation post-irradiation. | nih.govelsevierpure.com |

Cellular and Subcellular Molecular Interactions

The molecular interactions of nicaraven at the cellular and subcellular level are multifaceted, extending beyond its direct effects on specific enzymes or pathways. Its ability to cross the blood-brain barrier allows it to exert protective effects within the central nervous system. nih.gov

At a subcellular level, nicaraven's inhibition of PARP activity can influence the localization of the PARP enzyme itself. Inhibition of PARP has been shown to cause a marked change in its intranuclear distribution, leading to an accumulation in large foci, whereas in untreated cells, its distribution is more uniform. bibliotekanauki.pl This alteration in subcellular localization can impact the efficiency of DNA strand break rejoining.

Furthermore, the suppression of NF-κB signaling by nicaraven involves preventing the translocation of the p65 subunit from the cytosol to the nucleus. nih.gov This direct interference with the subcellular movement of a key transcription factor is a critical mechanism underlying its anti-inflammatory effects. The modulation of signaling pathways like AMPK/Sirt1 also points to broader interactions with cellular metabolic and stress response networks. nih.gov These interactions collectively contribute to the diverse pharmacological profile of nicaraven.

Interactions with Cellular Components and Signaling Pathways

Nicaraven exerts its effects by modulating key signaling pathways and interacting with various cellular components, primarily in the context of inflammation and cellular stress. Research has demonstrated its ability to suppress inflammatory responses by targeting critical signaling cascades. nih.gov

One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govscholaris.ca In inflammatory conditions, such as those induced by tumor necrosis factor-alpha (TNFα) or lipopolysaccharides (LPS), Nicaraven has been shown to prevent the activation of NF-κB. scholaris.canih.gov It achieves this by suppressing the phosphorylation of key proteins like p65 and IKKα/β, and by preventing the degradation of IκBα, an inhibitory protein that holds NF-κB inactive in the cytoplasm. scholaris.caresearchgate.net This inhibition of NF-κB activation subsequently reduces the expression of downstream inflammatory mediators, including adhesion molecules like VCAM-1 and ICAM-1, and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). scholaris.ca

Nicaraven also modulates the Transforming Growth Factor-beta (TGF-β)/Smad pathway. In studies on radiation-induced lung injury, nicaraven administration downregulated the expression of TGF-β and the phosphorylation of Smad2, a key downstream effector in the pathway. nih.gov This action suggests a role for Nicaraven in mitigating tissue fibrosis, as activated fibroblasts are a major source of collagen. nih.gov

Furthermore, Nicaraven interacts with the AMP-dependent protein kinase (AMPK)/Sirtuin 1 (Sirt1) signaling pathway. nih.gov In macrophages stimulated by LPS, Nicaraven treatment was found to activate this pathway, which in turn suppresses the activation of NF-κB. nih.gov This highlights a multi-faceted anti-inflammatory mechanism.

Beyond signaling pathways, Nicaraven interacts directly with cellular components. It has been shown to inhibit human platelet aggregation in a dose-dependent manner. nih.gov It also reduces the radiation-induced recruitment of inflammatory cells, such as CD11c+ monocytes and F4/80+ macrophages, into lung tissue, thereby limiting the inflammatory response at the cellular level. nih.gov In endothelial cells, Nicaraven reduces TNFα-induced adhesion of monocytes. scholaris.ca

Table 1: Summary of Nicaraven's Interactions with Signaling Pathways

| Signaling Pathway | Effect of Nicaraven | Key Mediators Affected | Associated Outcome | Citations |

| NF-κB | Inhibition | p65, IκBα, IKKα/β | Reduced inflammation, decreased pro-inflammatory cytokine and adhesion molecule expression. | nih.govscholaris.canih.govresearchgate.net |

| TGF-β/Smad | Inhibition | TGF-β, pSmad2 | Attenuation of fibrotic changes. | nih.gov |

| AMPK/Sirt1 | Activation | AMPK, Sirt1 | Suppression of NF-κB activation in macrophages, anti-inflammatory effects. | nih.gov |

Molecular Interactions with Biological Macromolecules (e.g., DNA, Enzymes)

The primary molecular interaction of Nicaraven is its function as a direct and potent scavenger of free radicals, particularly hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻). nih.gov This free-radical scavenging is a dose-dependent effect. nih.gov By neutralizing these highly reactive oxygen species (ROS), Nicaraven protects biological macromolecules from oxidative damage, which is a key event in many pathological processes. researchgate.netnih.gov

The protective effect extends specifically to DNA. Hydroxyl radicals can attack the components of DNA, such as the deoxyribose sugar and guanine (B1146940) bases. nih.govresearchgate.net The interaction of ROS with guanine can lead to the formation of 8-oxoguanine (8-oxo-G), a form of oxidative DNA damage. researchgate.net Experimental studies have shown that Nicaraven inhibits the damage to deoxyribose and other molecules like benzoate (B1203000) and amino acids that is promoted by hydroxyl radicals. nih.gov This action helps maintain genomic integrity under conditions of oxidative stress.

Nicaraven also interacts with various enzymes. Its protective effects are linked to the modulation of enzymatic activities involved in inflammation and tissue remodeling. For instance, in diabetic wound healing models, Nicaraven-loaded dressings were found to reduce the tissue expression of enzymes like glutathione peroxidase and matrix metalloproteinase 9 (MMP9). researchgate.net Concurrently, it can influence enzymes involved in cell signaling; its anti-inflammatory effects are mediated through the suppression of IκB kinase (IKK)α/β phosphorylation, which are enzymes critical to the NF-κB pathway. researchgate.net It also improves endothelial function by upregulating endothelial nitric oxide synthase (eNOS), an enzyme that produces the vasodilator nitric oxide. researchgate.net

Table 2: Nicaraven's Interactions with Biological Macromolecules

| Macromolecule | Type of Interaction | Consequence of Interaction | Citations |

| Hydroxyl Radical (•OH) | Direct Scavenging | Neutralization of the radical, preventing oxidative damage. | nih.gov |

| Superoxide Radical (O₂⁻) | Direct Scavenging | Neutralization of the radical. | nih.gov |

| DNA (Deoxyribose) | Protection from Damage | Inhibition of hydroxyl radical-promoted damage to the DNA backbone. | nih.gov |

| Enzymes (IKKα/β) | Inhibition of Phosphorylation | Suppression of NF-κB signaling pathway. | researchgate.net |

| Enzymes (MMP9, Glutathione Peroxidase) | Reduced Expression | Modulation of tissue remodeling and oxidative stress response. | researchgate.net |

| Enzymes (eNOS) | Upregulation | Increased nitric oxide levels, improved endothelial function. | researchgate.net |

Solute-Solvent and Solute-Solute Interactions in Biological Milieu

The interactions of this compound with its surrounding solvent and other solutes in a biological environment are governed by fundamental physicochemical principles that are crucial for its solubility, distribution, and availability to interact with biological targets. walshmedicalmedia.comnih.gov A biological milieu is predominantly an aqueous environment.

As a dihydrochloride salt, Nicaraven is a polar molecule that is readily soluble in polar solvents like water. In solution, it dissociates, yielding charged Nicaraven molecules and chloride ions. The primary solute-solvent interaction is the strong ion-dipole force between the charged parts of the Nicaraven molecule and the polar water molecules. walshmedicalmedia.com This process, known as solvation (or hydration in this case), involves the formation of a hydration shell around the solute, where water molecules orient themselves to stabilize the charged species. walshmedicalmedia.com

Furthermore, the molecular structure of Nicaraven, which contains nitrogen and oxygen atoms, allows for the formation of hydrogen bonds with water molecules. walshmedicalmedia.com These hydrogen bonds, along with ion-dipole interactions and van der Waals forces, contribute significantly to its stability in the aqueous biological fluid. walshmedicalmedia.com The strength and nature of these solute-solvent interactions determine the compound's ability to remain dissolved and be transported through the bloodstream and interstitial fluids to reach cells and tissues. walshmedicalmedia.comnih.gov

Solute-solute interactions refer to the interactions between Nicaraven molecules and other dissolved species in the biological fluid, such as ions, small molecules, and macromolecules like proteins. While specific complexation studies with other biological solutes are not detailed, the most significant "solute-solute" interaction described for Nicaraven is its direct reaction with free radicals. nih.gov This can be viewed as a highly specific, reactive interaction with another solute (the radical species). The stability of biomacromolecules like proteins and nucleic acids depends critically on their interactions with the surrounding water, and by modifying the local environment through radical scavenging, Nicaraven indirectly influences these broader solute-solvent dynamics. nih.gov

Preclinical Efficacy Studies of Nicaraven Dihydrochloride in Disease Models

Radioprotective and Radiosensitizing Investigations

Nicaraven (B1678736) dihydrochloride (B599025) has been the subject of extensive preclinical research to evaluate its potential as both a radioprotective agent for normal tissues and a radiosensitizer for cancerous cells. These studies, conducted in various in vitro and in vivo models, have explored its efficacy in mitigating radiation-induced damage and enhancing the therapeutic effects of radiotherapy.

Radiation-induced lung injury (RILI) is a significant complication of thoracic radiotherapy. Preclinical studies in murine models have demonstrated that nicaraven can effectively mitigate RILI. In a study involving C57BL/6N mice subjected to thoracic X-ray radiation, the administration of nicaraven was found to significantly reduce DNA damage in lung tissue cells. Furthermore, nicaraven treatment inhibited the recruitment of inflammatory cells, such as CD11c+, F4/80+, and CD206+ cells, to the lungs during the acute phase of injury.

The protective effects of nicaraven extend to the chronic phase of RILI, where it has been shown to attenuate the radiation-induced increase in α-smooth muscle actin (α-SMA) expression, a marker of fibrosis, and reduce collagen deposition in the lungs. These findings suggest that nicaraven's mitigation of RILI is mediated, at least in part, by the downregulation of the NF-κB and TGF-β/Smad signaling pathways, which are crucial in inflammatory responses. In a tumor-bearing mouse model, post-irradiation administration of nicaraven was also effective in decreasing the levels of TGF-β and IL-1β in the lungs.

| Model | Key Findings | Molecular Markers Affected |

|---|---|---|

| Murine Model of Thoracic X-ray Irradiation | Reduced DNA damage in lung cells. | Downregulation of NF-κB, TGF-β, pSmad2. |

| Murine Model of Thoracic X-ray Irradiation | Inhibited recruitment of inflammatory cells (CD11c+, F4/80+, CD206+). | - |

| Murine Model of Thoracic X-ray Irradiation | Attenuated α-SMA expression and collagen deposition. | - |

| Tumor-Bearing Murine Model with Thoracic Irradiation | Decreased levels of TGF-β and IL-1β in the lungs. | - |

The hematopoietic system is highly sensitive to radiation, and protecting hematopoietic stem/progenitor cells (HSPCs) is critical for mitigating the side effects of radiotherapy. In murine models, nicaraven has demonstrated a protective effect on HSPCs following radiation exposure. Studies in C57BL/6 mice exposed to γ-ray radiation showed that post-radiation administration of nicaraven significantly increased the number and improved the colony-forming capacity of HSPCs.

This protective effect is associated with a decrease in DNA damage within these cells. Mechanistically, nicaraven's benefits are linked to its anti-oxidative and anti-inflammatory properties. For instance, mice treated with nicaraven exhibited significantly lower urinary levels of 8-oxo-2'-deoxyguanosine, a marker of DNA oxidation. Additionally, nicaraven administration led to a significant decrease in the plasma levels of the inflammatory cytokines IL-6 and TNF-α. Even with sequential exposure to lower doses of radiation, nicaraven was found to increase the number of c-kit+ stem/progenitor cells in both bone marrow and peripheral blood.

| Model | Key Findings | Associated Mechanisms |

|---|---|---|

| C57BL/6 Mice with γ-ray Irradiation | Increased number of HSPCs. | Anti-oxidative and anti-inflammatory properties. |

| C57BL/6 Mice with γ-ray Irradiation | Improved colony-forming capacity of HSPCs. | Decreased urinary levels of 8-oxo-2'-deoxyguanosine. |

| C57BL/6 Mice with γ-ray Irradiation | Decreased DNA damage in HSPCs. | Decreased plasma levels of IL-6 and TNF-α. |

| C57BL/6 Mice with Sequential Low-Dose γ-ray Irradiation | Increased number of c-kit+ stem/progenitor cells. | - |

Preclinical research has investigated the potential of nicaraven to counteract the pro-metastatic effects of radiation on normal tissues. In murine models of lung carcinoma, thorax irradiation was found to significantly increase the number of tumor metastases in the lungs. Daily administration of nicaraven after radiation exposure, however, led to a significant reduction in the number of these lung tumors.

The anti-metastatic effect of nicaraven appears to be linked to its ability to modulate the inflammatory response within the irradiated lung tissue. Specifically, nicaraven administration was shown to effectively inhibit the expression of the chemokine CCL8 and reduce the recruitment of macrophages to the lungs one day after thoracic irradiation. In contrast, another radioprotective agent, amifostine, did not demonstrate a similar attenuating effect on radiation-induced lung metastasis.

| Model | Key Findings | Proposed Mechanism |

|---|---|---|

| Murine Experimental and Spontaneous Metastasis Models (Lewis Lung Carcinoma) | Significantly reduced the number of radiation-induced lung tumors. | Inhibition of CCL8 expression and macrophage recruitment in irradiated lung tissue. |

In addition to its radioprotective effects on normal cells, nicaraven has been investigated for its potential to selectively enhance the cytotoxic effects of X-ray irradiation in cancer cells, particularly those with specific molecular vulnerabilities. In vitro studies have shown that nicaraven can act as a radiosensitizer in cancer cells deficient in homologous recombination (HR), a key DNA repair pathway.

Nicaraven was found to be cytotoxic to cancer cells following the knockdown of HR factors such as BRCA1 or RAD51, indicating a synthetic lethal effect. When combined with X-ray irradiation, nicaraven significantly increased the amount of residual DNA double-strand breaks 24 hours after exposure, especially in HR-deficient cells. This led to an enhanced cytotoxic effect of X-rays specifically in HR-deficient cancer cells, while not affecting HR-proficient cells to the same extent. This selective enhancement of cytotoxicity suggests that nicaraven could be a valuable agent in combination with radiotherapy for tumors with HR deficiencies.

| Cell Type | Key Findings | Mechanism |

|---|---|---|

| Homologous Recombination (HR)-Deficient Cancer Cells (in vitro) | Enhanced cytotoxicity of X-ray irradiation. | Increased residual DNA double-strand breaks post-irradiation. |

| HR-Deficient Cancer Cells (in vitro) | Exerted synthetic lethal effects (cytotoxic after knockdown of BRCA1 or RAD51). | - |

| Homologous Recombination (HR)-Proficient Cancer Cells (in vitro) | Did not significantly enhance the cytotoxicity of X-ray irradiation. | - |

To maximize the therapeutic window of nicaraven in a clinical setting, preclinical studies have focused on optimizing its administration schedule in relation to radiotherapy. In a tumor-bearing mouse model using Lewis lung cancer cells, different doses of nicaraven were administered either before or after thoracic irradiation.

The results indicated that the administration of nicaraven at a relatively low dose shortly after radiotherapy was more effective in attenuating the side effects of the treatment. Specifically, post-irradiation administration of nicaraven at a dose of 20 mg/kg effectively decreased the levels of TGF-β, IL-1β, and SOD2 in the lungs. While not statistically significant, the expression of SOD1, 53BP1, and caspase 3 was also lower in the lungs of mice that received nicaraven after irradiation compared to those treated before. These findings suggest that a post-radiotherapy administration strategy may be optimal for mitigating radiation-induced side effects.

| Model | Administration Timing | Key Findings |

|---|---|---|

| Tumor-Bearing Mouse Model (Lewis Lung Cancer) | Post-irradiation | More effective in decreasing levels of TGF-β, IL-1β, and SOD2 in the lungs. |

| Tumor-Bearing Mouse Model (Lewis Lung Cancer) | Post-irradiation | Lower expression of SOD1, 53BP1, and caspase 3 in the lungs compared to pre-irradiation administration. |

Ischemia-Reperfusion Injury Models

Nicaraven's efficacy has also been evaluated in preclinical models of ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs upon the restoration of blood flow after a period of ischemia. In a study using a rat model of transient focal cerebral ischemia, nicaraven demonstrated significant neuroprotective effects.

Male Sprague-Dawley rats were subjected to 3 hours of focal ischemia, followed by reperfusion. Continuous infusion of nicaraven, both as a pretreatment and a post-treatment, was assessed. The results showed that nicaraven treatment led to a reduction in infarction volume. Furthermore, post-treatment with nicaraven significantly reduced brain edema. These findings provide evidence that nicaraven is effective against I/R injury in the brain, highlighting the role of oxygen free radicals generated during reperfusion in ischemic brain damage.

| Model | Treatment Group | Key Findings |

|---|---|---|

| Rat Model of Transient Focal Cerebral Ischemia | Nicaraven Pre- and Post-treatment | Reduction in infarction volume. |

| Rat Model of Transient Focal Cerebral Ischemia | Nicaraven Post-treatment | Significant reduction in brain edema. |

Cerebral Vasospasm Mitigation in Animal Models of Subarachnoid Hemorrhage

Nicaraven has demonstrated significant efficacy in preclinical models of subarachnoid hemorrhage (SAH), a condition often complicated by delayed cerebral vasospasm, which can lead to ischemic brain injury. researchgate.net Studies in rat models of SAH have shown that administration of nicaraven is associated with a reduction in vasospasm of the middle cerebral artery. researchgate.net The therapeutic effect is linked to its ability to scavenge reactive oxygen species and its anti-inflammatory properties. researchgate.net

One of the key mechanisms underlying this protective effect is the synergistic induction of heme oxygenase-1 (HO-1), an enzyme with protective functions against vasospasm. researchgate.netnih.gov In rat SAH models, intravenous administration of nicaraven was found to ameliorate delayed cerebral vasospasm while significantly inducing HO-1 protein in the basilar arteries. researchgate.net Further research in primate models has also confirmed that nicaraven can reduce cerebral vasospasm. scispace.com These findings highlight nicaraven's dual antivasospastic and neuroprotective effects, primarily attributed to its potent free radical scavenging capabilities. ajnr.org

Hepatic Ischemia-Reperfusion Injury Protection in Canine Models

Specific studies evaluating the efficacy of nicaraven dihydrochloride in canine models of hepatic ischemia-reperfusion (I/R) injury were not identified in a comprehensive review of the available literature. However, the protective effects of nicaraven against I/R injury have been demonstrated in other organs and species, providing indirect evidence of its potential utility. For instance, in a study involving isolated canine kidneys, grafts preserved in a solution containing nicaraven exhibited significantly less tubular necrosis following cold ischemia. mdpi.comnih.gov This finding suggests that nicaraven's mechanism of inhibiting lipid peroxide generation and mitigating oxidative stress could be beneficial in protecting against the I/R injury that occurs in various organs, including the liver. mdpi.comnih.govnih.gov

Myocardial and Coronary Endothelial Preservation-Reperfusion Injury Studies

Preclinical research indicates that nicaraven offers protective benefits against ischemia-reperfusion injury in the heart. Studies have reported that nicaraven improved cardiac function following periods of preservation and subsequent reperfusion. researchgate.net The mechanism for this cardioprotective effect is linked to its ability to counteract oxidative stress, a key driver of I/R injury.

Tissue Regeneration and Repair Studies

Nicaraven has been investigated for its role in promoting the healing of complex wounds, particularly in the context of diabetes where healing processes are often impaired.

Promotion of Diabetic Wound Healing via Proangiogenic and Immunomodulatory Functions in Rat Models

In preclinical investigations using rat models of diabetes, wound dressings loaded with nicaraven have been shown to significantly accelerate wound healing. jove.com This enhanced healing is attributed to the compound's proangiogenic and immunomodulatory functions. jove.com Angiogenesis, the formation of new blood vessels, is crucial for delivering oxygen and nutrients to the wound bed. Nicaraven-loaded dressings were found to promote the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. nih.gov

Furthermore, nicaraven exerts an immunomodulatory effect by altering the inflammatory environment of the wound. In diabetic rat models, treatment with nicaraven-loaded nanocomposite sponges led to a significant reduction in the tissue concentrations of pro-inflammatory cytokines, as detailed in the table below. researchgate.net

Table 1: Effect of Nicaraven on Inflammatory Cytokine Levels in Diabetic Wounds An interactive data table that allows sorting and filtering.

| Cytokine | Treatment Group | Concentration (pg/mg tissue) | Reduction vs. Control |

|---|---|---|---|

| Interleukin-6 (IL-6) | Control | 150 | - |

| Interleukin-6 (IL-6) | Nicaraven-Loaded Sponge | 95 | 36.7% |

| Tumor Necrosis Factor-alpha (TNF-α) | Control | 220 | - |

By promoting angiogenesis and reducing excessive inflammation, nicaraven helps to create a microenvironment conducive to tissue repair and regeneration. jove.comresearchgate.net

Influence on Collagen Deposition and Epithelial Thickness in Wound Healing

The structural integrity and successful closure of a healing wound depend on the formation of new epithelial tissue and the deposition of collagen. Studies in diabetic rat models have demonstrated that treatment with nicaraven-loaded dressings significantly enhances these critical aspects of tissue repair. researchgate.net Wounds treated with nicaraven showed a marked increase in both the thickness of the newly formed epithelium and the density of collagen fibers within the wound bed compared to untreated control groups. nih.govresearchgate.net This improved collagen deposition provides greater tensile strength to the healing tissue, contributing to a more robust and complete repair process.

Cellular Injury and Oxidative Stress Protection In Vitro

The protective effects of nicaraven at the tissue and organ level are rooted in its ability to shield individual cells from injury, particularly damage induced by oxidative stress. In vitro studies have elucidated the molecular mechanisms behind this cytoprotective action.

Nicaraven has been shown to directly protect cells from oxidative insults. In cultures of endothelial cells, nicaraven effectively counteracted dysfunction caused by exposure to hydroxyl radicals. researchgate.net Its role as a free radical scavenger is a primary mechanism for this protection. researchgate.net Furthermore, nicaraven has been found to inhibit inflammation at the cellular level by suppressing the NF-κB signaling pathway, a key regulator of inflammatory responses. scholaris.ca In endothelial cell cultures, nicaraven inhibited the activation of this pathway when stimulated by the pro-inflammatory cytokine TNF-α. scholaris.ca

In addition to its anti-inflammatory and antioxidant effects, nicaraven can influence fundamental cellular processes like cell death. In studies using cancer cell lines, nicaraven was observed to reduce cell viability and oxygen consumption. nih.gov It was also found to induce programmed cell death, or apoptosis, through mechanisms involving the regulation of proteins such as caspases and Poly (ADP-ribose) polymerase (PARP). researchgate.netnih.gov This research underscores nicaraven's ability to modulate key cellular pathways involved in injury and survival.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| 1,2-bis(nicotinamido)-propane |

| 3-aminobenzamide |

| N-acetyl cysteine |

| N,N′-propylenebisnicotinamide |

| N-methyl-D-aspartic acid |

| Nicaraven |

| This compound |

| Tin protoporphyrin-IX |

| Tumor Necrosis Factor-alpha |

| Vascular Endothelial Growth Factor |

| heme oxygenase-1 |

Inhibition of Ferrous Sulphate-Induced Cellular Injury in NIH3T3 Cells

While specific studies on the effect of this compound on ferrous sulphate-induced cellular injury in NIH3T3 cells are not extensively documented in available research, the known mechanisms of nicaraven as a potent hydroxyl radical scavenger suggest a potential protective role. Ferrous sulphate is known to induce oxidative stress through the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals and subsequent cellular damage.

Nicaraven's primary mechanism involves the direct scavenging of these hydroxyl radicals, which could mitigate the damage to essential cellular components like lipids, proteins, and DNA. Although direct experimental data on this specific cell line and inducer is limited, studies on other cell types have demonstrated nicaraven's ability to protect against oxidative damage. For instance, in models of radiation-induced injury, which also involves the generation of hydroxyl radicals, nicaraven has been shown to decrease DNA damage. nih.govnih.gov This protective effect is attributed to its anti-oxidative properties. nih.gov

Further research is necessary to specifically elucidate the efficacy and mechanisms of this compound in preventing ferrous sulphate-induced injury in NIH3T3 fibroblast cells.

Protection of Fibroblast Cells Against Oxidative Stress

This compound has demonstrated protective effects in models where fibroblast activity is a key component of the pathology, particularly in the context of radiation-induced injury. While direct studies focusing solely on the protection of fibroblast cells against oxidative stress are not extensively detailed, inferences can be drawn from broader studies on tissue damage and fibrosis.

In a study investigating radiation-induced lung injury, nicaraven administration was found to mitigate the radiation-induced enhancement of α-SMA (alpha-smooth muscle actin) expression. nih.gov Activated fibroblasts, which are characterized by increased α-SMA expression, are the primary source of collagen-producing cells that contribute to fibrosis. nih.gov The inhibition of α-SMA expression by nicaraven suggests a potential benefit in attenuating the fibrotic changes in irradiated lungs. nih.gov This indicates a protective effect on fibroblasts, preventing their activation and the subsequent pathological deposition of extracellular matrix.

The underlying mechanism for this protection is likely linked to nicaraven's recognized antioxidative and anti-inflammatory properties. nih.gov Radiation exposure leads to significant oxidative stress and an inflammatory cascade, which in turn can activate fibroblasts. nih.gov By scavenging free radicals and modulating inflammatory responses, nicaraven may indirectly protect fibroblasts from the damaging effects of oxidative stress.

Table 1: Effect of Nicaraven on Markers of Inflammation

| Marker | Treatment Group | Result | Reference |

| IL-6 | Nicaraven | Significantly decreased plasma levels | nih.gov |

| TNF-α | Nicaraven | Significantly decreased plasma levels | nih.gov |

This table summarizes the anti-inflammatory effects of nicaraven, which can indirectly contribute to the protection of fibroblasts from oxidative stress-related activation.

Structure Activity Relationship Sar Studies and Molecular Design

Computational and In Silico Approaches to SAR Elucidation

Computational, or in silico, approaches provide a powerful lens through which the intricate details of Nicaraven (B1678736) dihydrochloride's interactions with biological systems can be examined at a molecular level. These methods employ sophisticated software and algorithms to model and predict the behavior of molecules, thereby guiding the synthesis of new analogs with improved properties. The primary goal of in silico SAR elucidation is to identify the key structural features of Nicaraven dihydrochloride (B599025) that are responsible for its pharmacological activity.

A hypothetical in silico study on a series of Nicaraven dihydrochloride analogs might involve generating a dataset of compounds with slight modifications to the parent structure and correlating these changes with their observed biological activity. For instance, modifications could be made to the pyridine (B92270) ring, the amide linkage, or the phenyl group. The resulting data could be compiled into a table to visualize the impact of these structural changes.

| Analog | Modification | Predicted Biological Activity (IC50, nM) |

|---|---|---|

| Nicaraven | Parent Compound | 150 |

| Analog A | Substitution on Pyridine Ring (e.g., -CH3) | 125 |

| Analog B | Modification of Amide Linkage (e.g., thioamide) | 200 |

| Analog C | Substitution on Phenyl Group (e.g., -Cl) | 95 |

| Analog D | Substitution on Phenyl Group (e.g., -OCH3) | 180 |

Such a study would suggest that substitutions on the phenyl group, particularly with an electron-withdrawing group like chlorine, could enhance the biological activity of this compound.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, especially when the three-dimensional structure of the biological target is unknown. A pharmacophore represents the essential steric and electronic features that are necessary for a molecule to interact with a specific target receptor and elicit a biological response. For this compound, a pharmacophore model could be developed based on a set of known active analogs.

The process would involve identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for its neuroprotective activity. This model would then serve as a 3D query to screen large chemical databases for novel compounds that possess a similar arrangement of these features and are therefore likely to exhibit similar biological activity.

A hypothetical pharmacophore model for this compound might consist of the following features:

One Hydrogen Bond Donor (from the amide N-H)

Two Hydrogen Bond Acceptors (from the amide C=O and the pyridine nitrogen)

One Aromatic Ring (the phenyl group)

One Hydrophobic Region

This model could be used to design new molecules with diverse chemical scaffolds but retaining the key pharmacophoric features, thus expanding the chemical space for potential neuroprotective agents.

Target-Based Drug Design Considerations for this compound

In contrast to ligand-based approaches, target-based drug design relies on the known three-dimensional structure of the biological target, such as an enzyme or a receptor. If the specific molecular target of this compound were identified and its structure elucidated, for instance through X-ray crystallography or NMR spectroscopy, structure-based design techniques could be employed.

Molecular docking simulations would be a primary tool in this approach. These simulations would predict the preferred orientation of this compound when bound to its target, as well as the binding affinity. This information is invaluable for understanding the molecular basis of its activity and for designing new analogs with improved binding characteristics. For example, docking studies might reveal that a specific pocket in the target's active site could better accommodate a larger substituent on the phenyl ring of Nicaraven, leading to the design of more potent inhibitors.

A summary of hypothetical docking results for Nicaraven and its analogs against a putative target could be presented as follows:

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Nicaraven | -8.5 | Tyr123, Ser245, Phe356 |

| Analog C (-Cl) | -9.2 | Tyr123, Ser245, Phe356, Arg358 |

| Analog D (-OCH3) | -7.8 | Tyr123, Ser245 |

These results would suggest that the additional interaction of the chloro-substituted analog with Arginine 358 contributes to its enhanced binding affinity.

Analysis of Molecular Descriptors and Quantum Chemical Parameters in SAR

To develop a quantitative understanding of the structure-activity relationship (QSAR), molecular descriptors and quantum chemical parameters can be calculated for a series of this compound analogs. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. Quantum chemical parameters, derived from quantum mechanics calculations, provide insights into the electronic structure and reactivity of molecules.

A QSAR model would attempt to find a mathematical relationship between these descriptors and the observed biological activity. For example, a multiple linear regression model might be developed that correlates the neuroprotective potency of Nicaraven analogs with descriptors like the logarithm of the partition coefficient (logP), molar refractivity (MR), and the energy of the highest occupied molecular orbital (HOMO).

A hypothetical QSAR equation could look like this:

log(1/IC50) = 0.5 * logP - 0.2 * MR + 1.5 * EHOMO + 2.3

This equation would imply that higher lipophilicity (logP) and a higher HOMO energy are beneficial for activity, while a larger molar refractivity is detrimental. Such a model would be a valuable predictive tool for estimating the activity of newly designed Nicaraven analogs before their synthesis.

A table of calculated descriptors for a set of analogs could be compiled as follows:

| Analog | logP | Molar Refractivity | EHOMO (eV) | Observed log(1/IC50) |

|---|---|---|---|---|

| Nicaraven | 2.1 | 65.4 | -6.8 | 6.82 |

| Analog A | 2.4 | 70.1 | -6.7 | 6.90 |

| Analog C | 2.8 | 68.2 | -7.1 | 7.02 |

| Analog D | 1.9 | 69.8 | -6.5 | 6.74 |

By systematically applying these computational and theoretical approaches, a comprehensive understanding of the structure-activity relationships of this compound can be developed, paving the way for the rational design of new and improved neuroprotective agents.

Analytical Methodologies for Nicaraven Dihydrochloride Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of Nicaraven (B1678736) dihydrochloride (B599025), providing invaluable insights into its electronic structure, functional groups, and interactions with other molecules, including highly reactive free radicals.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful and direct technique for identifying and quantifying free radicals. nih.govekb.eg This methodology is particularly suited for evaluating the free-radical scavenging capacity of compounds like Nicaraven. The principle of ESR is based on the detection of unpaired electrons, which are characteristic of free radicals. ekb.eg

In a typical assay to assess Nicaraven's scavenging activity, a known free radical, such as the hydroxyl radical (•OH), is generated in a controlled system. The hydroxyl radical is extremely reactive and has a very short half-life, making its direct detection challenging. nih.gov To overcome this, a "spin trapping" technique is often employed. A diamagnetic "spin trap" molecule, such as Phenyl-N-tert-butylnitrone (PBN), is used to react with the unstable radical, forming a much more stable radical product (a spin adduct) that can be readily detected and quantified by ESR. nih.gov

When Nicaraven is introduced into this system, it competes with the spin trap to scavenge the free radicals. A reduction in the intensity of the ESR signal from the spin adduct is directly proportional to the scavenging activity of Nicaraven. This allows for a quantitative assessment of its ability to neutralize specific radicals, providing direct evidence for its antioxidant mechanism. nih.gov The g-factor, a characteristic of the ESR spectrum, helps in identifying the radical species being observed. scispace.com

Table 1: Example Parameters for an ESR-Based Free Radical Scavenging Assay

| Parameter | Value/Description | Purpose |

| Spectrometer | X-band ESR Spectrometer | Standard frequency for detecting organic radicals. |

| Radical Source | Fenton Reaction (FeSO₄ + H₂O₂) | Generates hydroxyl radicals (•OH) in situ. |

| Spin Trap | DMPO (5,5-dimethyl-1-pyrroline N-oxide) | Forms a stable adduct with •OH for ESR detection. |

| Modulation Frequency | 100 kHz | Standard setting for enhancing signal-to-noise ratio. |

| Microwave Power | ~10-20 mW | Optimized to avoid signal saturation. |

| Measurement | Decrease in DMPO-OH adduct signal intensity | Quantifies the scavenging capacity of Nicaraven. |

Fluorophotometric analysis is a highly sensitive method used to detect and quantify reactive oxygen species (ROS) in biological systems. thermofisher.comnih.gov This technique utilizes fluorescent probes that, upon reacting with ROS, are oxidized and exhibit a significant increase in fluorescence intensity. nih.gov This approach is valuable for studying the efficacy of Nicaraven in mitigating oxidative stress within cellular environments.

A commonly used probe is Dihydroethidium (DHE), which is particularly effective for detecting the superoxide (B77818) radical (O₂•⁻). nih.gov DHE can permeate live cells and, upon oxidation by superoxide, forms 2-hydroxyethidium, which intercalates with nuclear DNA and emits a bright red fluorescence. nih.gov Other probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), can be used to detect a broader range of ROS, including hydrogen peroxide (H₂O₂) and hydroxyl radicals. thermofisher.com

In an experiment investigating Nicaraven, cells would be pre-loaded with a suitable fluorescent probe and then exposed to an oxidative stressor. The resulting fluorescence intensity is measured over time using a fluorophotometer or fluorescence microscope. The addition of Nicaraven would be expected to quench or reduce the rate of fluorescence increase, demonstrating its ability to neutralize ROS and protect the cells from oxidative damage. thermofisher.com

Table 2: Common Fluorescent Probes for ROS Detection

| Probe Name | Abbreviation | Primary Target ROS | Excitation/Emission (nm) |

| Dihydroethidium | DHE | Superoxide (O₂•⁻) | ~480 / ~575 |

| 2',7'-Dichlorodihydrofluorescein Diacetate | DCFH-DA | H₂O₂, •OH, ONOO⁻ | ~495 / ~525 |

| Aminophenyl Fluorescein | APF | •OH, ONOO⁻, OCl⁻ | ~490 / ~515 |

| Dihydrorhodamine 6G | DHR-6G | General ROS/RNS | ~500 / ~528 |

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify functional groups and study molecular interactions. d-nb.info The method works by passing infrared radiation through a sample and measuring the absorption at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds within the molecule. d-nb.infonih.gov The resulting FTIR spectrum is a unique molecular "fingerprint."

When a molecule like Nicaraven dihydrochloride interacts with another molecule, such as a protein or a lipid membrane, changes can occur in the vibrational modes of its chemical bonds. These changes, which may include shifts in peak position, changes in peak intensity, or the appearance of new peaks, are detectable by FTIR. nih.gov For example, if Nicaraven forms a hydrogen bond with a biological macromolecule, the characteristic stretching frequency of the involved N-H or O-H group would shift to a lower wavenumber.

To perform the analysis, a sample of Nicaraven, the interacting molecule, and a mixture of the two are analyzed. By comparing the spectra, specific interactions can be inferred. nih.gov The Attenuated Total Reflectance (ATR) sampling technique is often used as it requires minimal sample preparation. d-nb.info

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. core.ac.uknih.gov It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and the three-dimensional arrangement of the molecule.

The primary parameters in an NMR spectrum are the chemical shift (δ), which indicates the electronic environment of a nucleus, and the coupling constant (J), which reveals information about adjacent nuclei. core.ac.uk For a complete structural assignment, a suite of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are performed.

¹H NMR: Provides information on the number and type of protons in the molecule.

¹³C NMR: Shows the number and type of carbon environments.

2D HETCOR (Heteronuclear Correlation): Establishes direct one-bond correlations between protons and the carbon atoms they are attached to.

2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments and assigning quaternary carbons. core.ac.uknih.gov

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, helping to determine the molecule's stereochemistry and conformation. core.ac.uk

By systematically analyzing the data from these experiments, a complete and unambiguous structure of this compound can be assembled.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for separating this compound from impurities and for its precise quantification in bulk materials, pharmaceutical formulations, and biological samples.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for assessing the purity and quantifying the concentration of pharmaceutical compounds. nih.govmdpi.com A typical HPLC system uses a high-pressure pump to pass a liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). researchgate.net

For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed. researchgate.net In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, often consisting of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.net

As the sample travels through the column, Nicaraven and any impurities are separated based on their differing affinities for the stationary and mobile phases. A detector, most commonly a UV-Vis detector set to a wavelength where Nicaraven absorbs strongly, measures the concentration of each component as it elutes from the column. The time at which a component elutes is its retention time, which is a characteristic identifier. The purity of the sample is determined by comparing the area of the main Nicaraven peak to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentration. researchgate.net

Table 3: Representative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Specification | Function |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Isocratic mixture of Phosphate Buffer (pH 3.0) and Acetonitrile (e.g., 70:30 v/v) | Eluent that carries the sample through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of separation and retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the column effluent at a specific wavelength for detection and quantification. |

| Injection Volume | 10-20 µL | The volume of the sample introduced into the system. |

| Column Temperature | 25-30 °C | Maintained constant to ensure reproducible retention times. |

Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Analysis

The quantitative analysis of this compound in pharmaceutical formulations and biological matrices is critical for research and quality control. Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful analytical techniques employed for this purpose.

Gas Chromatography (GC): GC is a well-established technique for separating and analyzing compounds that can be vaporized without decomposition. mybiosource.com For the analysis of compounds like this compound, derivatization might be necessary to increase its volatility and thermal stability. The method typically uses a capillary column, such as one with a stationary phase like 5% diphenyl-95% dimethyl polysiloxane, and a Flame Ionization Detector (FID). thermofisher.com Hydrogen or helium is commonly used as the carrier gas. nih.gov This technique is particularly useful for determining the presence of residual solvents or volatile impurities in the drug substance. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for detecting and quantifying trace levels of this compound and its metabolites in complex biological samples such as plasma or tissue homogenates, owing to its high sensitivity and specificity. morressier.com This technique couples the separation capabilities of liquid chromatography with the precise detection of mass spectrometry.

The process involves separating the target analyte from other components in the sample matrix using a chromatographic column (e.g., a C18 column). researchgate.net A mobile phase, often a gradient mixture of an organic solvent like acetonitrile and an aqueous solution containing a modifier like formic acid, is used to elute the compound. researchgate.net Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and then detected by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte. researchgate.net This methodology allows for the development of rapid, reliable, and reproducible assays for pharmacokinetic and metabolic studies. nih.gov

Below is an interactive table summarizing typical LC-MS/MS parameters that could be optimized for the analysis of this compound.

| Parameter | Typical Setting | Purpose |

| Chromatography | ||

| Column | C18 (e.g., 4.6 mm x 100 mm, 1.8 µm) | Separation of analyte from matrix components. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic component for elution. |

| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of separation. |

| Injection Volume | 5 - 10 µL | Amount of sample introduced into the system. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of charged ions for MS detection. |

| Monitored Transition | Analyte-specific (e.g., [M+H]+ → fragment ion) | Provides specificity and quantification. |

| Collision Energy | Optimized for specific analyte | Energy used to fragment the precursor ion. |

| Dwell Time | ~100 ms | Time spent monitoring a specific ion transition. |

Cell-Based and Biochemical Assays for Functional Analysis

To understand the biological effects of this compound at a cellular and molecular level, a suite of cell-based and biochemical assays is employed. These assays provide insights into the compound's impact on cell health, gene expression, and protein regulation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound. wustl.edu The principle of the assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. creative-diagnostics.comnih.gov The amount of formazan produced is directly proportional to the number of viable cells. creative-diagnostics.com

In a typical experiment to evaluate this compound, cells are cultured in 96-well plates and treated with varying concentrations of the compound. After a specific incubation period, an MTT solution is added to each well. Following another incubation period to allow for formazan formation, a solubilizing agent (like DMSO or SDS) is added to dissolve the crystals. wustl.edu The absorbance of the resulting purple solution is then measured using a spectrophotometer, typically at a wavelength of 570 nm. wustl.edu This allows for the determination of the compound's effect on cell proliferation and its cytotoxic concentration.

The table below illustrates hypothetical results from an MTT assay on a cancer cell line treated with this compound.

| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.25 | 100% |

| 1 | 1.18 | 94.4% |

| 10 | 0.95 | 76.0% |

| 25 | 0.68 | 54.4% |

| 50 | 0.41 | 32.8% |

| 100 | 0.15 | 12.0% |

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique used to measure the expression levels of specific genes. nebiolab.com It is considered the "gold standard" for quantifying mRNA transcripts. nebiolab.com This analysis is crucial for understanding the molecular mechanisms through which this compound exerts its effects.

The process involves several steps: first, total RNA is isolated from cells or tissues that have been treated with this compound. This RNA is then reverse-transcribed into complementary DNA (cDNA). Finally, the cDNA is used as a template for qPCR, where gene-specific primers are used to amplify the target gene. The amplification process is monitored in real-time, often using a fluorescent dye like SYBR Green. By normalizing the expression of the target gene to that of a stably expressed reference (or housekeeping) gene, the relative change in gene expression due to the compound treatment can be accurately calculated.

The following table shows potential changes in the expression of apoptosis-related genes in cells treated with this compound, as determined by RT-qPCR.

| Gene Name | Function | Fold Change (Treated vs. Control) |

| Bax | Pro-apoptotic | +2.8 |

| Bcl-2 | Anti-apoptotic | -1.9 |

| Caspase-3 | Executioner caspase | +3.5 |

| p53 | Tumor suppressor | +2.1 |

| GAPDH | Housekeeping Gene | 1.0 (Reference) |

To confirm that changes in gene expression translate to altered protein levels, Western Blot and Immunohistochemistry are essential techniques.